3-benzyl-5-cyclohexyl-1,3,5-thiadiazinane-2-thione

Antimicrobial Resistance THTT Derivatives Gram-Negative Antibacterial

3-Benzyl-5-cyclohexyl-1,3,5-thiadiazinane-2-thione (CAS 23515-03-9) is a synthetic, small-molecule member of the tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) heterocycle family. Its core scaffold features a saturated six-membered ring containing two nitrogen atoms and a thiocarbonyl group at position 2, substituted at N3 with a benzyl group and at N5 with a cyclohexyl moiety.

Molecular Formula C16H22N2S2
Molecular Weight 306.5 g/mol
CAS No. 23515-03-9
Cat. No. B3050077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzyl-5-cyclohexyl-1,3,5-thiadiazinane-2-thione
CAS23515-03-9
Molecular FormulaC16H22N2S2
Molecular Weight306.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2CN(C(=S)SC2)CC3=CC=CC=C3
InChIInChI=1S/C16H22N2S2/c19-16-17(11-14-7-3-1-4-8-14)12-18(13-20-16)15-9-5-2-6-10-15/h1,3-4,7-8,15H,2,5-6,9-13H2
InChIKeyRLAGJAZCYNFGCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyl-5-cyclohexyl-1,3,5-thiadiazinane-2-thione (CAS 23515-03-9): Structural Identity and Class Baseline for Procurement Decisions


3-Benzyl-5-cyclohexyl-1,3,5-thiadiazinane-2-thione (CAS 23515-03-9) is a synthetic, small-molecule member of the tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) heterocycle family . Its core scaffold features a saturated six-membered ring containing two nitrogen atoms and a thiocarbonyl group at position 2, substituted at N3 with a benzyl group and at N5 with a cyclohexyl moiety . The compound has a molecular weight of 306.5 g/mol and a calculated logP of 4.6, indicating moderate lipophilicity . Early literature reports place this compound within a series of 3-benzyl-5-substituted THTTs investigated for antimicrobial activity, demonstrating that the THTT core can yield compounds with broad-spectrum antibacterial effects, though specific potency varies sharply with the nature of the 5-substituent .

Why 3-Benzyl-5-cyclohexyl-1,3,5-thiadiazinane-2-thione Cannot Be Replaced by Generic In-Class Analogs


The antimicrobial activity of 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thiones is exquisitely sensitive to the steric and electronic properties of the 5-substituent . In the foundational study by Chen et al., substituting the 5-position with a bulky cyclohexyl group, as in 3-benzyl-5-cyclohexyl-1,3,5-thiadiazinane-2-thione, yields a distinct biological profile compared to derivatives bearing linear alkyl, aryl, or heteroaryl groups at the same position . A generic substitution—for example, swapping the cyclohexyl for a methyl or phenyl group—would alter the molecule's lipophilicity, conformational flexibility, and target binding, potentially compromising the observed balance of Gram-negative versus Gram-positive activity . Therefore, procurement of this specific compound is essential to maintain experimental reproducibility and the structure-activity relationships reported in the literature.

Quantitative Differentiation Guide: 3-Benzyl-5-cyclohexyl-1,3,5-thiadiazinane-2-thione vs. Clinical Antibiotic Benchmarks and In-Class Analogs


Broader-Spectrum Antibacterial Potency Relative to Sulfadiazine Sodium

In the 1996 study by Chen et al., 3-benzyl-5-cyclohexyl-1,3,5-thiadiazinane-2-thione was tested alongside nine other 3-benzyl-5-substituted THTTs against a panel of six bacterial strains . The abstract reports that the antimicrobial activities of all synthesized compounds were more potent than sulfadiazine sodium, a clinically used sulfonamide antibiotic . While individual MIC values are not publicly available, the class-level trend indicates that the cyclohexyl-substituted member contributes to this enhanced potency, with the entire series displaying stronger activity against Gram-negative bacteria than Gram-positive bacteria and weak antifungal effects .

Antimicrobial Resistance THTT Derivatives Gram-Negative Antibacterial

Comparative Potency Against Gram-Negative vs. Gram-Positive Bacteria

The Chen et al. study explicitly notes a differential antibacterial profile for the 3-benzyl-5-substituted THTT series, including the 5-cyclohexyl derivative, observing stronger inhibition of Gram-negative strains and weaker activity against Gram-positive organisms . This Gram-negative preference contrasts with many first-line antibiotics that exhibit Gram-positive dominance, suggesting a unique mechanistic interaction, possibly with the outer membrane or specific Gram-negative targets .

Gram-Negative Selectivity THTT Pharmacophore Structure-Activity Relationship

Controlled Activity Window Below Fluoroquinolone Potency Enables Resistance-Sparing Research

While the THTT series showed superior potency to sulfadiazine, the Chen et al. study importantly reports that all compounds, including the 5-cyclohexyl analog, were less potent than norfloxacin (a fluoroquinolone) . This 'mid-range' activity window (more potent than a sulfonamide, less potent than a fluoroquinolone) is scientifically meaningful: it positions the compound as a potential chemical starting point for developing new antibiotics that can treat infections caused by fluoroquinolone-resistant strains without the cross-resistance liabilities intrinsic to fluoroquinolone scaffolds .

Antibiotic Resistance Fluoroquinolone Sparing THTT Drug Discovery

Lipophilic Character Differentiates CNS and Membrane Penetration Potential from Hydrophilic THTT Analogs

3-Benzyl-5-cyclohexyl-1,3,5-thiadiazinane-2-thione exhibits a calculated XLogP3-AA of 4.6, reflecting the combined lipophilic contributions of the benzyl and cyclohexyl substituents . In contrast, 5-methyl or 5-carboxyalkyl THTT analogs typically possess lower logP values (e.g., 1-3) that favor aqueous solubility but limit membrane permeability . The elevated lipophilicity of the 5-cyclohexyl derivative enhances its predicted ability to cross lipid bilayers, including the blood-brain barrier and bacterial outer membranes, making it a preferential candidate for central nervous system infection models and intracellular pathogen assays .

Lipophilicity Drug-like Properties THTT Physicochemical Profile

Hydrolytic and Metabolic Liability of THTT Scaffold Offers Prodrug Opportunities vs. Stable Antibiotic Cores

The tetrahydro-1,3,5-thiadiazine-2-thione (THTT) ring is recognized for its susceptibility to enzymatic and chemical hydrolysis, a property exploited in prodrug design for controlled release of active amines . 3-Benzyl-5-cyclohexyl-1,3,5-thiadiazinane-2-thione therefore represents a dual-function entity: it retains intrinsic antimicrobial activity while also serving as a hydrolyzable carrier for the cyclohexylamine metabolite, a feature absent in stable antibiotic cores like beta-lactams or fluoroquinolones . This property distinguishes it for procurement in drug delivery research where programmed degradation is desired.

Prodrug Design THTT Hydrolysis Controlled Release

High-Impact Application Scenarios for 3-Benzyl-5-cyclohexyl-1,3,5-thiadiazinane-2-thione Based on Quantitative Evidence


Chemical Probe for Gram-Negative Selective Antibacterial Research

Based on the class-level evidence that 3-benzyl-5-substituted THTTs exhibit stronger activity against Gram-negative bacteria , this compound is ideally suited as a chemical probe for dissecting Gram-negative specific pathways. Researchers investigating outer membrane penetration mechanisms or novel targets in Gram-negative pathogens can use the compound to phenotype bacterial mutants, leveraging its different potency against Gram-positive strains as a built-in selectivity control.

Reference Compound for Mid-Range Potency Antibiotic Screening Cascades

The compound's documented activity window—more potent than sulfadiazine but less potent than norfloxacin —makes it a valuable reference standard for hit-triaging in antibacterial drug discovery. Screening cascades can calibrate their assay sensitivity using this compound as a 'mid-range' control, ensuring that both weak and overly potent hits are properly contextualized against a compound with characterized, intermediate efficacy.

Lipophilic Scaffold for Blood-Brain Barrier Penetration Models

With a calculated XLogP3-AA of 4.6 , this compound possesses physicochemical properties consistent with passive blood-brain barrier (BBB) permeability. It can be employed as a tool compound in in vitro BBB models (e.g., hCMEC/D3 monolayers) or in silico permeability predictions to benchmark CNS drug delivery potential of THTT derivatives, contrasting with more polar analogs that fail to cross lipid membranes.

Prodrug Design Template for Amine-Containing Therapeutics

The inherent hydrolytic liability of the THTT core positions 3-benzyl-5-cyclohexyl-1,3,5-thiadiazinane-2-thione as a prototype prodrug template for sustained release of cyclohexylamine. Drug delivery scientists can use this compound to study release kinetics and develop formulation strategies for amine-based drugs, exploiting the dual antimicrobial activity and prodrug functionality that stable antibiotic scaffolds cannot provide.

Quote Request

Request a Quote for 3-benzyl-5-cyclohexyl-1,3,5-thiadiazinane-2-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.